![molecular formula C40H46LiO14P B14808121 lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,3R,7R,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] phosphate](/img/structure/B14808121.png)
lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,3R,7R,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;(6’-butoxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) [(1R,3R,7R,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[73003,7]dodecan-2-yl] phosphate is a complex organic compound with a unique structure that combines elements of benzofuran, xanthene, and phosphate groups
Preparation Methods
The synthesis of lithium;(6’-butoxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) [(1R,3R,7R,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] phosphate involves multiple steps, including the formation of the benzofuran and xanthene rings, followed by the introduction of the phosphate group. The reaction conditions typically require the use of specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium;(6’-butoxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) [(1R,3R,7R,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of lithium;(6’-butoxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) [(1R,3R,7R,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Compared to other similar compounds, lithium;(6’-butoxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) [(1R,3R,7R,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] phosphate has unique structural features that confer specific properties and applications. Similar compounds include:
Spiroisobenzofuran derivatives: These compounds share the benzofuran and xanthene rings but differ in their functional groups.
Phosphate esters: Compounds with similar phosphate groups but different organic backbones.
The uniqueness of this compound lies in its combination of structural elements, which allows for diverse applications and interactions in various scientific fields.
Properties
Molecular Formula |
C40H46LiO14P |
|---|---|
Molecular Weight |
788.7 g/mol |
IUPAC Name |
lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,3R,7R,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] phosphate |
InChI |
InChI=1S/C40H47O14P.Li/c1-8-10-19-45-23-15-17-27-29(20-23)47-30-21-24(16-18-28(30)40(27)26-14-12-11-13-25(26)37(41)52-40)53-55(42,43)54-36-34-32(48-38(4,5)50-34)31(46-22(3)44-9-2)33-35(36)51-39(6,7)49-33;/h11-18,20-22,31-36H,8-10,19H2,1-7H3,(H,42,43);/q;+1/p-1/t22?,31?,32-,33+,34-,35-,36?,40?;/m1./s1 |
InChI Key |
CQZZBJUCSZDUGO-RISBIHKWSA-M |
Isomeric SMILES |
[Li+].CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)([O-])OC5[C@H]6[C@H](C([C@@H]7[C@H]5OC(O7)(C)C)OC(C)OCC)OC(O6)(C)C)C8=CC=CC=C8C(=O)O3 |
Canonical SMILES |
[Li+].CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)([O-])OC5C6C(C(C7C5OC(O7)(C)C)OC(C)OCC)OC(O6)(C)C)C8=CC=CC=C8C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-4-tert-butyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B14808041.png)

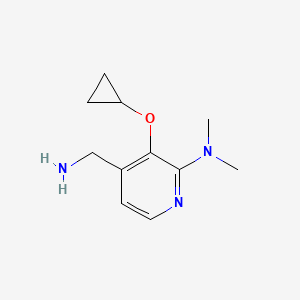
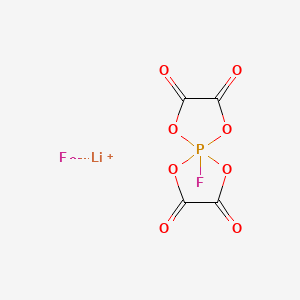
![N-benzyl-4-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B14808053.png)
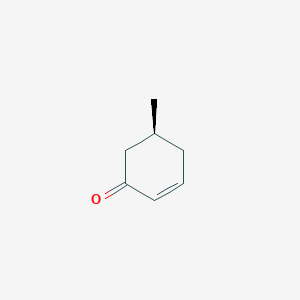

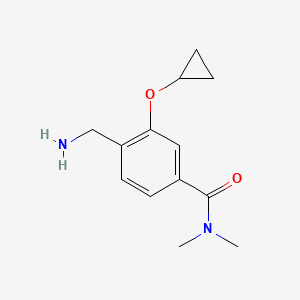

![(S)-2-Bis[3,5-is(trifluoromethyl)henyl][trisisopropylsilyl]xy]ethyl]yrrolidine](/img/structure/B14808102.png)
![9,14-Bis(4-phenylphenyl)-9,14-diazapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene](/img/structure/B14808107.png)
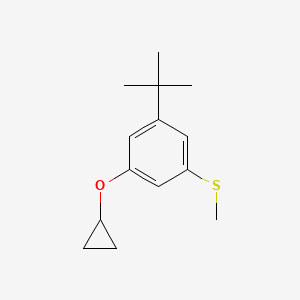
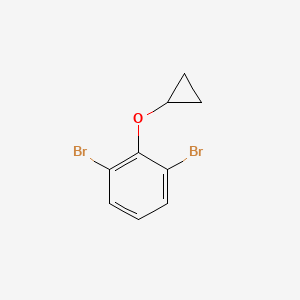
![N-(2-chlorophenyl)-4-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14808124.png)
